4-Methoxytryptamine hydrochloride
Overview
Description
4-Methoxytryptamine hydrochloride is a chemical compound belonging to the tryptamine family. Tryptamines are a class of compounds that are structurally related to the amino acid tryptophan. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is of particular interest due to its structural similarity to neurotransmitters such as serotonin and melatonin, which play crucial roles in regulating mood, sleep, and other physiological functions.
Mechanism of Action
Target of Action
4-Methoxytryptamine, also known as 5-MT, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . These receptors are primarily involved in the transmission of serotonin signals, which play a crucial role in mood regulation, sleep, and other physiological processes .
Mode of Action
The compound interacts with its targets by binding to these serotonin receptors, thereby mediating the effects of serotonin . This interaction results in the activation of these receptors, leading to a series of downstream effects that contribute to its overall action .
Biochemical Pathways
The effects of 4-Methoxytryptamine are mediated by the 5-HT2A receptor , but may also be modulated by interactions with other 5-HT receptors, monoamine transporters, and trace amine-associated receptors . By coupling to Gαi, Gαq/11, or Gαs, the 5-HT receptors are able to exert their influence on several biochemical pathways that are much further downstream .
Result of Action
The primary result of 4-Methoxytryptamine’s action is the alteration of sensory perception, mood, and thought in humans . This is due to its potent and selective serotonin releasing properties . It binds to alpha receptors to mediate these effects .
Biochemical Analysis
Biochemical Properties
4-Methoxytryptamine hydrochloride, like other tryptamines, primarily acts as an agonist of the 5-HT1A and 5-HT2A receptors . These receptors are part of the serotonin system, which plays a crucial role in various physiological processes, including mood regulation, sleep, and appetite . The interaction between this compound and these receptors can influence various biochemical reactions within the body .
Cellular Effects
The effects of this compound at the cellular level are primarily mediated through its interactions with the 5-HT1A and 5-HT2A receptors . By acting as an agonist at these receptors, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 5-HT1A and 5-HT2A receptors . As an agonist, it can activate these receptors, leading to a series of intracellular events. These can include the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings . For instance, the onset of its effects can occur within minutes of administration, and these effects can last for several hours
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Lower doses may produce subtle effects, while higher doses can lead to more pronounced changes in behavior and physiology. High doses may also lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the 5-hydroxyindole metabolic pathway . This pathway is responsible for the metabolism of tryptamines, including this compound. Key enzymes in this pathway include tryptophan decarboxylase and N-acetylserotonin methyltransferase .
Transport and Distribution
It is likely that it can cross cell membranes due to its amphiphilic nature
Subcellular Localization
Given its structural similarity to serotonin, it may be localized in similar areas within the cell, such as the cytoplasm or within vesicles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxytryptamine hydrochloride typically involves the methylation of tryptamine derivatives. One common method includes the reaction of 4-hydroxytryptamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield 4-Methoxytryptamine. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxytryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tryptamine backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
4-Methoxytryptamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex tryptamine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with serotonin and melatonin receptors.
Medicine: Research explores its potential therapeutic applications, including its role in modulating mood and sleep disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
4-Methoxytryptamine hydrochloride is compared with other similar compounds, such as:
5-Methoxytryptamine: Known for its role as a serotonin receptor agonist.
N,N-Dimethyltryptamine (DMT): A potent hallucinogen with a different receptor binding profile.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
Uniqueness: this compound is unique due to its specific methoxy substitution at the 4-position, which influences its receptor binding affinity and pharmacological effects. This structural feature distinguishes it from other tryptamines and contributes to its distinct biological activity.
Properties
IUPAC Name |
2-(4-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9;/h2-4,7,13H,5-6,12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEWSUFLHSFXSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949426 | |
Record name | 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26579-75-9, 74217-56-4 | |
Record name | 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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